

# Comparative Analysis of Ontunisertib (AGMB-129) for Fibrostenosing Crohn's Disease

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## Compound of Interest

Compound Name: DMX-129  
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This guide provides a comparative overview of the findings related to Ontunisertib (AGMB-129), a novel treatment for Fibrostenosing Crohn's Disease (FSCD). Due to the early stage of its development, this comparison focuses on the available clinical trial data for Ontunisertib and contrasts it with the established mechanisms of alternative therapeutic strategies. At present, direct independent replications of the specific clinical trial findings for Ontunisertib are not available in published literature, as is common for investigational drugs.

## Introduction to Ontunisertib (AGMB-129)

Ontunisertib (AGMB-129) is an orally administered, small molecule inhibitor that is gastrointestinally-restricted.<sup>[1]</sup> It is specifically designed to target ALK5 (activin receptor-like kinase 5), also known as transforming growth factor-beta receptor 1 (TGFβR1).<sup>[1]</sup> The transforming growth factor-beta (TGF-β) pathway is a major driver of fibrosis, the formation of excess fibrous connective tissue in an organ or tissue, which is a hallmark of FSCD.<sup>[1]</sup> By inhibiting ALK5 in the gastrointestinal tract, Ontunisertib aims to reduce fibrosis with minimal systemic exposure, potentially offering a better safety profile compared to systemic inhibitors.<sup>[1]</sup>

## Quantitative Data Summary

As Ontunisertib is currently in clinical development, the publicly available quantitative data is primarily from a Phase 1 study and a Phase 2a study (STENOVA).

Table 1: Summary of Phase 1 Clinical Trial Results for Ontunisertib (AGMB-129)

Parameter	Finding	Source
Participants	82 healthy subjects	<a href="#">[1]</a>
Dosage	Single ascending doses (SAD) and multiple ascending doses (MAD)	<a href="#">[1]</a>
Tolerability	Well-tolerated at all tested doses	<a href="#">[1]</a>
Adverse Events	Incidence and intensity similar to placebo	<a href="#">[1]</a>
Systemic Exposure	No clinically relevant systemic exposure	<a href="#">[1]</a>
Local Exposure	High local exposure in the terminal ileum	<a href="#">[1]</a>

Table 2: Key Findings from the STENOVA Phase 2a Study

Parameter	High Dose Cohort vs. Placebo	Source
Target Engagement	Significant downregulation of fibrotic and inflammatory pathways	<a href="#">[1]</a>
Fibrotic Pathways	p=0.0036	<a href="#">[1]</a>
Inflammatory Pathways	p<0.0001	<a href="#">[1]</a>

## Comparison with Alternative Therapeutic Strategies

Currently, there are no approved therapies that specifically target fibrosis in Crohn's disease. The management of stricturing Crohn's disease often involves anti-inflammatory medications and, in many cases, surgical intervention.

Table 3: Comparison of Therapeutic Approaches for Fibrostenosing Crohn's Disease

Feature	Ontunisertib (AGMB-129)	Anti-inflammatory Biologics (e.g., Anti-TNF)	Surgical Intervention (e.g., Strictureplasty, Resection)
Primary Mechanism	Inhibition of ALK5/TGFβR1 to reduce fibrosis	Suppression of inflammation	Mechanical widening or removal of the strictured bowel segment
Mode of Administration	Oral	Intravenous or subcutaneous	Surgical procedure
Stage of Development	Phase 2 Clinical Trials	Approved for use	Standard of care for severe cases
Potential Advantages	Direct anti-fibrotic effect, GI-restricted action	Proven efficacy in reducing inflammation	Immediate relief of obstruction
Potential Disadvantages	Long-term efficacy and safety not yet established	Indirect effect on fibrosis, systemic side effects	High rate of recurrence, surgical complications

## Experimental Protocols

### Phase 1 Clinical Trial Methodology for Ontunisertib (AGMB-129)

The Phase 1 study of Ontunisertib was a randomized, placebo-controlled trial in 82 healthy subjects. The study design included single ascending dose (SAD), multiple ascending dose (MAD), and food-effect (FE) stages. An additional multiple-dose stage was included to assess local drug exposure in the terminal ileal mucosa, which is the most common location for fibrostenosing strictures in FSCD patients.[\[1\]](#)

- Participants: Healthy adult volunteers.
- Intervention: Single or multiple daily oral doses of Ontunisertib or a matching placebo.

- **Primary Outcome Measures:** Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- **Pharmacokinetic Analysis:** Measurement of plasma concentrations of Ontunisertib to determine systemic exposure and analysis of mucosal biopsies from the terminal ileum to determine local drug concentrations.

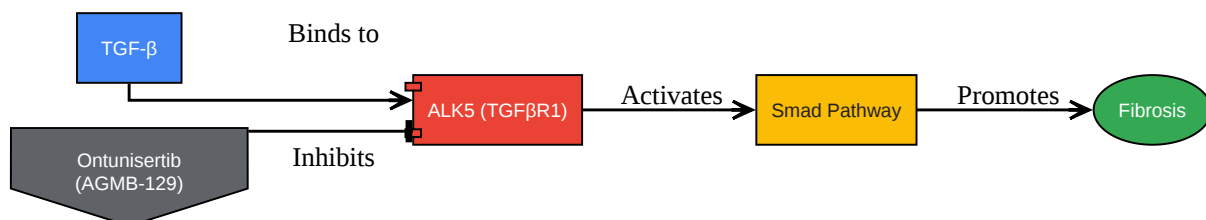
## STENOVA Phase 2a Clinical Trial Methodology

The STENOVA study is a global, randomized, double-blind, placebo-controlled Phase 2a trial designed to evaluate the efficacy and safety of Ontunisertib in patients with FSCD.

- **Participants:** 103 patients with symptomatic FSCD.
- **Intervention:** Patients were randomized to receive one of two doses of Ontunisertib (200mg twice-daily or 100mg once-daily) or a placebo for 12 weeks, in addition to their standard of care, which could include anti-inflammatory biologics.[\[1\]](#)
- **Primary Outcome Measures:** The primary endpoints of the study are likely to include assessments of symptomatic improvement, changes in stricture morphology as measured by imaging, and biomarkers of fibrosis and inflammation.
- **Target Engagement Analysis:** Transcriptomic analysis of mucosal biopsies taken from the site of the ileal strictures at the beginning of the study and at week 12 to measure changes in the expression of genes related to fibrotic and inflammatory pathways.[\[1\]](#)

## Visualizations

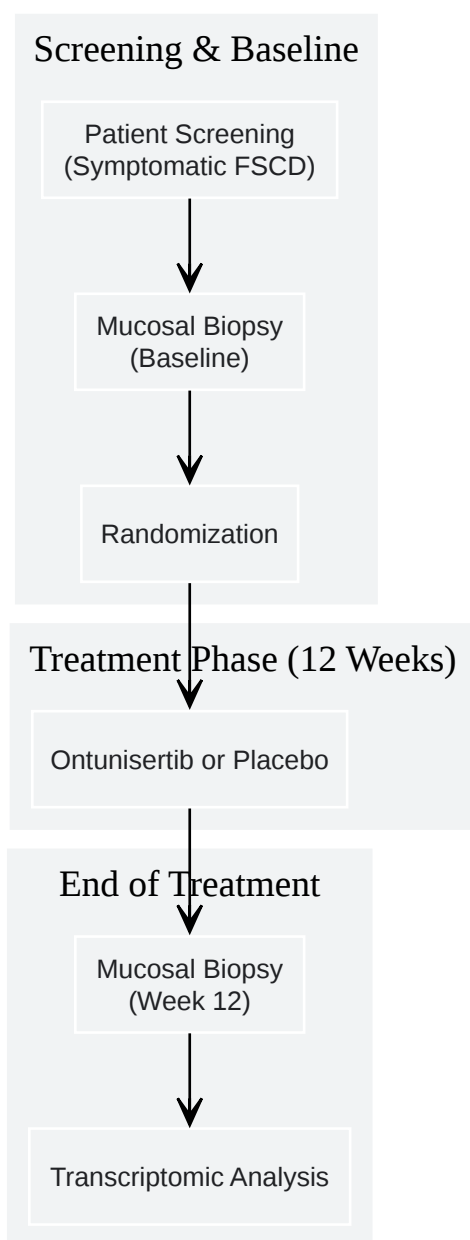
### Signaling Pathway of Ontunisertib (AGMB-129)



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Caption: Proposed mechanism of action for Ontunisertib (AGMB-129).

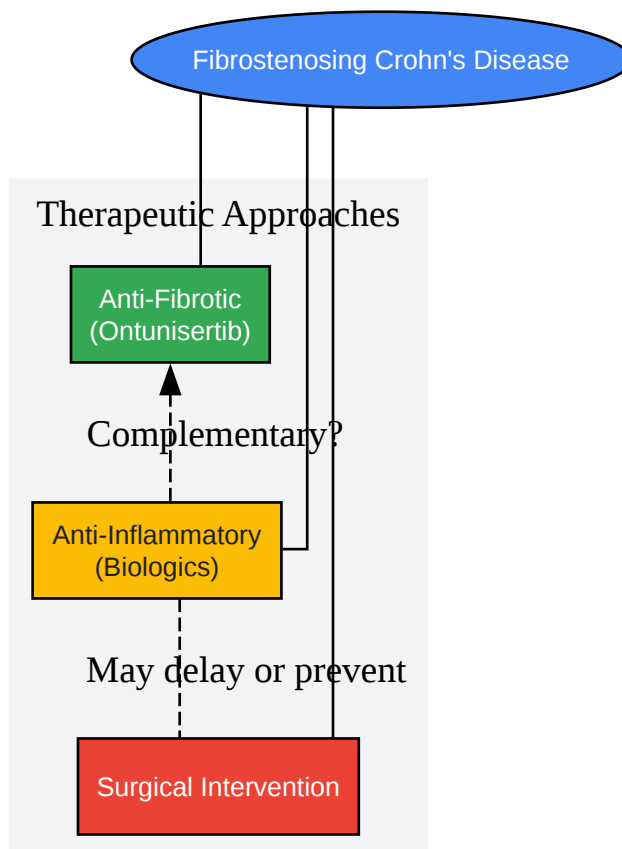
## Experimental Workflow for Target Engagement Analysis



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Caption: Workflow for assessing target engagement in the STENOVA trial.

## Logical Comparison of Treatment Strategies



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Caption: Relationship between different treatment strategies for FSCD.

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## References

- 1. AGMB-129 – Agomab Therapeutics [agomab.com]
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